molecular formula C19H10ClF3N2S B2831881 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-71-9

2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2831881
CAS No.: 338964-71-9
M. Wt: 390.81
InChI Key: UCVSJRRXKUEMJE-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a nicotinonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorothiophenol with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding thioether. This intermediate is then subjected to a nucleophilic substitution reaction with 5-bromonicotinonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The chlorophenyl and nicotinonitrile groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Chlorophenyl)sulfanyl]-5-phenylpyridine
  • **2-[(2-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine
  • **2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of both a trifluoromethyl group and a nicotinonitrile moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nicotinonitrile group provides a site for further chemical modifications.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-16-6-1-2-7-17(16)26-18-13(10-24)8-14(11-25-18)12-4-3-5-15(9-12)19(21,22)23/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVSJRRXKUEMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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